molecular formula C23H26N4O2S B2431639 N-(4-butylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 1005299-59-1

N-(4-butylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2431639
CAS RN: 1005299-59-1
M. Wt: 422.55
InChI Key: KFTSNDLMZBGCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, also known as BU08028, is a small molecule compound that has been developed for potential therapeutic use in the treatment of various neurological disorders. BU08028 is a selective agonist of the kappa opioid receptor (KOR), which is a G protein-coupled receptor that is involved in the modulation of pain perception, stress response, and reward behavior.

Scientific Research Applications

  • Biological Activities and Molecular Docking Studies :

    • A study synthesized derivatives similar to the compound , focusing on their biological activities like antioxidant, haemolytic, antibacterial, and urease inhibition. Notably, these compounds showed significant activity for urease inhibition, with the N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide derivative being most active. Molecular docking studies indicated these derivatives bind to the non-metallic active site of the urease enzyme, highlighting their potential in enzyme inhibition applications (Gull et al., 2016).
  • Antimicrobial Activities :

    • Another study explored the antimicrobial properties of novel thiazole derivatives by incorporating different moieties. The synthesized compounds displayed significant anti-bacterial and anti-fungal activities, suggesting their potential as antimicrobial agents (Saravanan et al., 2010).
  • Antitumor Activity :

    • Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings showed considerable anticancer activity against some cancer cell lines. This highlights the compound's potential role in developing new anticancer agents (Yurttaş et al., 2015).
  • Optoelectronic Properties in Polymer Science :

    • A study focused on thiazole-containing monomers related to the compound for developing conducting polymers. These polymers exhibited notable optoelectronic properties, suggesting their application in electronic and optical devices (Camurlu & Guven, 2015).
  • Glutaminase Inhibitors :

    • Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, which are structurally similar to the compound, found them to be potent inhibitors of kidney-type glutaminase. This is significant in the context of cancer treatment, as these inhibitors can attenuate the growth of human lymphoma B cells (Shukla et al., 2012).

properties

IUPAC Name

N-(4-butylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-3-4-5-17-8-12-18(13-9-17)24-21(28)14-20-15-30-23(26-20)27-22(29)25-19-10-6-16(2)7-11-19/h6-13,15H,3-5,14H2,1-2H3,(H,24,28)(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTSNDLMZBGCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.